2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with an ethoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by its attachment to the phenol derivative. The ethoxy group is then introduced through an etherification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The ethoxy group can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)benzene
- 2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)aniline
Uniqueness
2-Ethoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the phenol and triazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-ethoxy-4-[5-(2-methylfuran-3-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C15H15N3O3/c1-3-20-13-8-10(4-5-12(13)19)14-16-15(18-17-14)11-6-7-21-9(11)2/h4-8,19H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
KJISHENZQCOWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=C(OC=C3)C)O |
Origin of Product |
United States |
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